N-(2,5-dimethoxybenzyl)cyclopentanamine

CAS No.: 355814-38-9

Cat. No.: VC3831380

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355814-38-9 |

|---|---|

| Molecular Formula | C14H21NO2 |

| Molecular Weight | 235.32 g/mol |

| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine |

| Standard InChI | InChI=1S/C14H21NO2/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 |

| Standard InChI Key | PPACRXFSJKTUSD-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)CNC2CCCC2 |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)CNC2CCCC2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

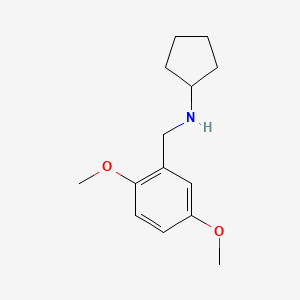

N-(2,5-Dimethoxybenzyl)cyclopentanamine consists of a cyclopentane ring bonded to an amine group, which is further connected to a benzyl moiety substituted with methoxy groups at the 2- and 5-positions (Figure 1). Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine | |

| SMILES | COC1=CC(=C(C=C1)OC)CNC2CCCC2 | |

| InChIKey | PPACRXFSJKTUSD-UHFFFAOYSA-N | |

| CAS Registry | 355814-38-9 | |

| Molecular Formula |

The hydrochloride salt (CAS 1185075-77-7) is a common derivative, with a molecular weight of 271.79 g/mol and enhanced solubility in polar solvents .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via reductive amination between 2,5-dimethoxybenzaldehyde and cyclopentanamine (Figure 2):

-

Condensation: 2,5-Dimethoxybenzaldehyde reacts with cyclopentanamine in a polar aprotic solvent (e.g., dichloromethane) to form an imine intermediate.

-

Reduction: Sodium borohydride (NaBH) or hydrogen gas with a palladium catalyst reduces the imine to the secondary amine .

Key Reaction Parameters:

Stability and Solubility

-

Stability: Stable under inert atmospheres at room temperature; degrades upon prolonged exposure to light or moisture .

-

Solubility:

Solvent Solubility (mg/mL) Water <0.1 Ethanol 12.4 DMSO 34.7

The hydrochloride salt exhibits improved aqueous solubility (up to 8.9 mg/mL in water) .

Analytical and Characterization Methods

Chromatographic Techniques

-

HPLC: C18 column (5 μm, 250 × 4.6 mm), mobile phase = 70:30 acetonitrile/water (0.1% TFA), retention time = 6.8 min .

-

GC-MS: Electron ionization (70 eV), m/z 235 [M], base peak at m/z 58 (cyclopentyl fragment) .

Spectroscopic Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume